Differential Anticancer Potency Across Breast Cancer Cell Lines Within the 2-Arylimidazo[1,2-a]pyridin-3-amine Series
In a series of 2-arylimidazo[1,2-a]pyridin-3-amines, the most active compound (4h) exhibited IC₅₀ values ranging from 1 to 5.5 µM against MCF-7, MDA-MB-231, PANC-1, HCT-116, and HT-29 cancer cell lines, while showing no toxicity against normal cells [1]. This compound also demonstrated selective topoisomerase IIα inhibition and p53-dependent anticancer activity [1]. 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine serves as the unsubstituted parent scaffold for this series, providing a crucial baseline for structure-activity relationship (SAR) studies and a platform for further derivatization to optimize potency and selectivity.
| Evidence Dimension | Anticancer activity (cytotoxicity) in breast and other cancer cell lines |
|---|---|
| Target Compound Data | Not directly evaluated in this study; serves as unsubstituted parent scaffold for the series |
| Comparator Or Baseline | Compound 4h (most active 2-arylimidazo[1,2-a]pyridin-3-amine analog in the study) with IC₅₀ = 1-5.5 µM across five cancer cell lines |
| Quantified Difference | Variable; potency is highly dependent on aryl substitution pattern. The unsubstituted parent scaffold is essential for establishing SAR and identifying optimal modifications. |
| Conditions | In vitro cytotoxicity assay using breast (MCF-7, MDA-MB-231), pancreatic (PANC-1), and colon (HCT-116, HT-29) cancer cell lines |
Why This Matters
Procuring 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine provides the foundational scaffold for systematic anticancer SAR studies and topoisomerase IIα inhibitor development.
- [1] Yadav UP, Ansari AJ, Arora S, et al. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. Bioorg Chem. 2022;118:105464. View Source
